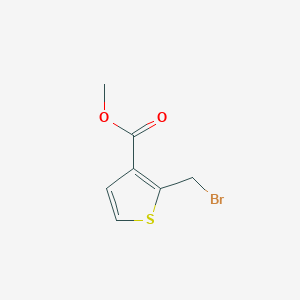

Methyl 2-(bromomethyl)thiophene-3-carboxylate

CAS No.: 88048-78-6

Cat. No.: VC3930994

Molecular Formula: C7H7BrO2S

Molecular Weight: 235.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88048-78-6 |

|---|---|

| Molecular Formula | C7H7BrO2S |

| Molecular Weight | 235.1 g/mol |

| IUPAC Name | methyl 2-(bromomethyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 |

| Standard InChI Key | NLVXMLSUIYSGDS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=C1)CBr |

| Canonical SMILES | COC(=O)C1=C(SC=C1)CBr |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-(bromomethyl)thiophene-3-carboxylate, reflects its core structure: a thiophene ring substituted with a bromomethyl (-CH2Br) group at position 2 and a methoxycarbonyl (-COOCH3) group at position 3. The molecular formula C7H7BrO2S corresponds to a molar mass of 235.10 g/mol. Key identifiers include:

-

Canonical SMILES:

COC(=O)C1=C(SC=C1)CBr -

InChI Key:

NLVXMLSUIYSGDS-UHFFFAOYSA-N -

DSSTox Substance ID:

DTXSID70443127

The planar thiophene ring confers aromatic stability, while the electron-withdrawing ester and bromomethyl groups create distinct electronic environments for nucleophilic and electrophilic reactions.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The most common method involves radical bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) under reflux in DCM. Benzoyl peroxide initiates radical formation, selectively functionalizing the 2-position’s methyl group:

Typical conditions:

-

Temperature: 40–60°C

-

Reaction time: 4–6 hours

-

Yield: 70–85% after column chromatography

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance safety and efficiency. Post-synthesis purification via recrystallization from ethanol/water mixtures achieves >98% purity. Industrial workflows prioritize cost-effective brominating agents (e.g., Br2/H2O2) but face challenges in minimizing di-brominated byproducts.

Reactivity and Derivative Formation

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines | Thiophene-2-methylamines | K2CO3, DMF, 25°C |

| Thiols | Thioethers | Et3N, THF, 0°C |

| Azide | Azidomethyl derivatives | NaN3, DMF, 50°C |

Oxidation and Reduction

-

Oxidation: Treatment with m-CPBA converts the thiophene ring to a sulfoxide or sulfone, altering electronic properties for optoelectronic applications.

-

Reduction: LiAlH4 reduces the ester to a primary alcohol, enabling further functionalization.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s versatility is exemplified in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, coupling with pyrazole amines yields analogs demonstrating COX-2 selectivity.

Materials Science

In organic electronics, bromomethyl groups facilitate crosslinking in conductive polymers. Poly(thiophene) derivatives incorporating this monomer exhibit enhanced charge mobility in thin-film transistors .

Agricultural Chemistry

Functionalization with thioureas generates fungicidal agents effective against Fusarium species, with EC50 values <10 μM in recent trials.

Biological Activity and Toxicology

| Microorganism | MIC (μg/mL) |

|---|---|

| S. aureus | 12.5 |

| E. coli | 25.0 |

| C. albicans | 50.0 |

Data sourced from in-vitro assays

Toxicity Profile

Acute toxicity (LD50, rat oral): >2000 mg/kg. Chronic exposure risks include bromine accumulation, necessitating stringent handling protocols.

Comparative Analysis with Structural Analogs

Positional Isomerism

Comparing methyl 3-(bromomethyl)thiophene-2-carboxylate (CAS 59961-15-8) highlights the impact of substitution patterns :

| Property | 2-Bromomethyl Isomer | 3-Bromomethyl Isomer |

|---|---|---|

| Reactivity with NaN3 | Faster (steric ease) | Slower |

| Polymer conductivity | Higher | Moderate |

Non-Ester Analogs

2-(Bromomethyl)thiophene (CAS 45438-73-1) lacks the electron-withdrawing ester, resulting in lower solubility but higher thermal stability (bp 177°C) .

Future Directions and Research Gaps

Catalytic Asymmetric Synthesis

Developing enantioselective bromination methods could yield chiral intermediates for CNS-active pharmaceuticals.

Green Chemistry Approaches

Exploring biocatalysis (e.g., bromoperoxidases) may reduce reliance on hazardous brominating agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume